molecular formula C26H19ClN4O2 B2613010 4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-53-3

4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2613010
CAS No.: 899746-53-3
M. Wt: 454.91
InChI Key: FCTOFGJAHNRSBB-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide ( 899746-53-3) is a small molecule with a molecular formula of C26H19ClN4O2 and a molecular weight of 454.9 g/mol . This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of fused heterocyclic scaffolds of significant interest in medicinal chemistry due to their close structural resemblance to purine bases, which makes them valuable templates for designing biologically active molecules . Researchers are exploring this chemical space for the development of novel therapeutic agents, with particular interest in areas such as kinase inhibition . The specific substitution pattern on this core structure—including the chloro, methyl, phenyl, and phenoxyphenyl carboxamide groups—offers multiple points of diversity for structure-activity relationship (SAR) studies and for optimizing interactions with biological targets . This product is supplied for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4O2/c1-17-23-24(27)22(16-28-25(23)31(30-17)19-8-4-2-5-9-19)26(32)29-18-12-14-21(15-13-18)33-20-10-6-3-7-11-20/h2-16H,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTOFGJAHNRSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the phenyl, phenoxyphenyl, and carboxamide groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its potential pharmacological applications. This article explores the diverse applications of this compound, particularly in medicinal chemistry, including its synthesis, biological activities, and potential therapeutic uses.

Synthesis and Structural Characteristics

The synthesis of 4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. The compound's structure features a pyrazolo-pyridine core, which is known for its bioactive properties. The presence of the chloro and phenoxy groups enhances its reactivity and biological profile.

Biological Activities

Research indicates that compounds similar to 4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide exhibit several biological activities:
  • Anticancer Activity :
    • Studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have demonstrated significant anti-inflammatory properties in preclinical models. They inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties :
    • Some pyrazole derivatives have shown antimicrobial activity against a range of pathogens, indicating their potential as therapeutic agents in infectious diseases .

Medicinal Chemistry Applications

The unique structure of 4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide makes it a valuable scaffold in medicinal chemistry:
  • Drug Development : The compound serves as a lead structure for designing new drugs targeting specific biological pathways involved in cancer and inflammatory diseases.
  • Pharmacophore Modeling : Its structural features can be utilized in pharmacophore modeling to identify other compounds with similar bioactivities.

Case Studies

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of pyrazole derivatives, researchers synthesized various compounds based on the pyrazolo-pyridine framework. The derivatives were tested against multiple cancer cell lines, revealing that certain modifications to the phenyl groups significantly enhanced cytotoxicity. The study concluded that these modifications could lead to more effective anticancer agents .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of pyrazole derivatives highlighted their ability to downregulate NF-kB signaling pathways. This mechanism was linked to reduced expression of inflammatory markers in vitro, suggesting that such compounds could be developed into therapeutic agents for chronic inflammatory conditions .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of cell proliferation in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntimicrobialActivity against various pathogens
Drug DevelopmentLead structure for new drug designs
The compound 4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide demonstrates significant potential across multiple scientific domains, particularly in medicinal chemistry. Its diverse biological activities make

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

  • Chloro vs. Amino Groups: Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (): The 4-chloro group facilitates nucleophilic substitution reactions, making it a key intermediate for derivatives. Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (): Substitution of chloro with phenylamino introduces hydrogen-bond donors but reduces electrophilicity, affecting reactivity and target selectivity .

Substituent Variations at Position 5

  • Carboxamide vs. Carboxylate/Nitrile: L87 (Ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) (): The 5-carboxylate ester and sulfonamide side chain confer antimalarial activity (IC50 = 3.46–9.30 μM) but may reduce solubility compared to carboxamides . 4-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (): The nitrile group at position 5 lowers antimalarial efficacy (IC50 > 15.0 μM) compared to carboxylate derivatives, highlighting the importance of polar substituents .

Substituent Variations at Position 1

  • Phenyl vs. Alkyl Groups: 1,3-Dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (): The 1,3-dimethyl groups simplify the structure but may reduce aromatic stacking interactions critical for target binding .

Research Findings and Trends

  • Position 5 Substituents: Carboxamides generally outperform esters and nitriles in solubility and target engagement. For example, N-(4-phenoxyphenyl)carboxamide in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors .
  • Chloro at Position 4 : Common in intermediates (e.g., ), enabling further functionalization. Its electron-withdrawing nature may stabilize the aromatic system .
  • Safety Profile: The dimethyl analog () has established safety data (CAS 175201-98-6), but the target’s 4-phenoxyphenyl group could alter toxicity profiles .

Biological Activity

4-Chloro-3-methyl-N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic structure. Its molecular formula is C20H18ClN3OC_{20}H_{18}ClN_{3}O with a molecular weight of approximately 363.83 g/mol. The presence of the chloro and phenoxy groups contributes to its biological activity.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various mechanisms of action:

  • Inhibition of Kinases : Pyrazolo[3,4-b]pyridines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds related to this structure demonstrated IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent inhibitory activity .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties against several human tumor cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation, making it a candidate for cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Model IC50 Value Mechanism
CDK2 InhibitionVarious Tumor Cells0.36 µMKinase inhibition
CDK9 InhibitionVarious Tumor Cells1.8 µMKinase inhibition
AntiproliferativeHeLa, HCT116, A375VariesInduces apoptosis
Anti-inflammatoryCarrageenan-induced modelNot specifiedReduces edema

Case Studies

  • Anticancer Studies : In a recent study, derivatives of pyrazolo[3,4-b]pyridine were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that these compounds exhibited stronger cytotoxic effects than cisplatin and triggered apoptosis via caspases .
  • Anti-inflammatory Effects : Compounds derived from the pyrazolo framework were evaluated in carrageenan-induced paw edema models, demonstrating significant anti-inflammatory properties that suggest potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the key synthetic routes and challenges for preparing this compound?

The synthesis typically involves multi-step processes starting with functionalization of the pyrazolo[3,4-b]pyridine core. A common approach includes:

  • Core Formation : Condensation reactions to assemble the pyrazole and pyridine rings, often using chlorinated intermediates (e.g., 2,4-dichlorophenyl derivatives) .
  • Substituent Introduction : Sequential alkylation/arylation at the 3-methyl and 4-chloro positions, followed by coupling of the 4-phenoxyphenyl carboxamide group via Ullmann or Buchwald-Hartwig reactions .
  • Optimization Challenges : Steric hindrance from the 1-phenyl and 4-phenoxyphenyl groups requires precise control of reaction temperatures (e.g., 80–120°C) and catalysts (e.g., Pd(PPh₃)₄) to avoid byproducts .

Q. Which analytical techniques are critical for structural confirmation?

  • X-Ray Crystallography : Resolves the 3D arrangement of substituents, particularly the orientation of the 4-phenoxyphenyl group relative to the pyrazole ring. Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (a = 9.0032 Å, b = 20.1001 Å) are typical .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR distinguish methyl (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.9 ppm), with splitting patterns confirming regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., m/z 471.76 for [M+H]⁺) .

Advanced Research Questions

Q. How can computational methods improve synthetic yield and selectivity?

  • Reaction Path Modeling : Density Functional Theory (DFT) predicts transition states and intermediates, identifying energy barriers for steps like amide coupling .
  • Solvent Optimization : COSMO-RS simulations evaluate solvent polarity effects, favoring polar aprotic solvents (e.g., DMF) to stabilize charged intermediates .
  • Machine Learning : Trains models on historical reaction data (e.g., temperature, catalyst loading) to recommend optimal conditions for new analogs .

Q. What strategies address contradictions in biological activity data across studies?

  • Meta-Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase inhibition assays). Discrepancies may arise from variations in cell lines or assay protocols .
  • Structural-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., replacing 4-chloro with trifluoromethyl) to isolate electronic vs. steric effects on target binding .

Q. How do substituents influence physicochemical properties and bioavailability?

  • LogP Calculations : The 4-phenoxyphenyl group increases hydrophobicity (predicted LogP ~4.2), impacting membrane permeability.
  • Solubility Enhancement : Introducing polar groups (e.g., pyridinylmethyl) at the carboxamide nitrogen improves aqueous solubility without compromising target affinity .
  • Metabolic Stability : CYP450 inhibition assays reveal that the 3-methyl group reduces oxidative metabolism, extending half-life in vivo .

Methodological Considerations

Q. What protocols validate purity and stability during storage?

  • HPLC-PDA : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% area threshold) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS for hydrolytic (amide bond cleavage) or oxidative (phenoxy ring hydroxylation) pathways .

Q. How is crystallinity optimized for formulation studies?

  • Polymorph Screening : Solvent-drop grinding with ethanol or acetone identifies stable crystalline forms. Differential Scanning Calorimetry (DSC) confirms melting points (e.g., 287–293°C) .
  • Co-Crystallization : Co-formers like succinic acid improve dissolution rates by disrupting π-π stacking between aromatic rings .

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